molecular formula C22H32ClNO3 B12340908 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate CAS No. 65902-80-9

3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate

Cat. No.: B12340908
CAS No.: 65902-80-9
M. Wt: 393.9 g/mol
InChI Key: CZFQKEYNHDJKNX-UHFFFAOYSA-N
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Description

3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyphenyl and isobutyl groups. The hydrochloride hydrate form indicates that the compound is stabilized with hydrochloric acid and water molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyphenyl and isobutyl groups. The final step involves the formation of the hydrochloride hydrate by treating the compound with hydrochloric acid in the presence of water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may facilitate binding to specific proteins, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-methylpyrrolidin-3-yl}phenol hydrochloride hydrate
  • 3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-ethylpyrrolidin-3-yl}phenol hydrochloride hydrate

Uniqueness

3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

65902-80-9

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

3-[1-[2-(4-hydroxyphenyl)ethyl]-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;hydrate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH.H2O/c1-17(2)15-22(19-4-3-5-21(25)14-19)11-13-23(16-22)12-10-18-6-8-20(24)9-7-18;;/h3-9,14,17,24-25H,10-13,15-16H2,1-2H3;1H;1H2

InChI Key

CZFQKEYNHDJKNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.O.Cl

Origin of Product

United States

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